Oxazole blue
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Overview
Description
Oxazole blue is a heterocyclic compound that contains a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant importance in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazole blue can be synthesized through various methods, including the van Leusen oxazole synthesis, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes under basic conditions . Another method involves the use of magnetic nanocatalysts, which offer high stability and easy separation from the reaction mixture . These methods typically result in high yields and can be reused multiple times.
Industrial Production Methods
Industrial production of this compound often involves the use of eco-friendly catalytic systems, such as magnetic nanocomposites. These catalysts not only provide high yields but also allow for simple separation and reuse, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Oxazole blue undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into more complex derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as arylation, can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, and bases such as sodium trifluoroacetate for substitution reactions . The conditions for these reactions vary, with some requiring polar solvents and others nonpolar solvents .
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties .
Scientific Research Applications
Oxazole blue has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxazole blue involves its interaction with various molecular targets and pathways. The compound can bind to receptors and enzymes through non-covalent interactions, affecting their activity and leading to various biological effects . The specific pathways involved depend on the particular derivative of this compound being studied.
Comparison with Similar Compounds
Oxazole blue can be compared with other similar compounds, such as isoxazoles and oxadiazoles. These compounds share a similar five-membered ring structure but differ in the positions of the oxygen and nitrogen atoms . This compound is unique in its specific substitution pattern, which can lead to different biological activities and chemical properties .
List of Similar Compounds
- Isoxazoles
- Oxadiazoles
- Benzoxazoles
- Oxazolines
- Oxazolidinones
Properties
Molecular Formula |
C20H27I2N3O |
---|---|
Molecular Weight |
579.3 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(E)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
QBKMWMZYHZILHF-UHFFFAOYSA-L |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
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